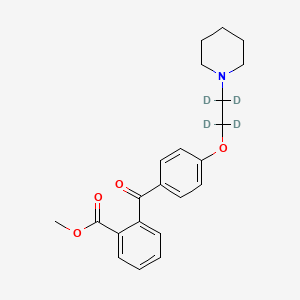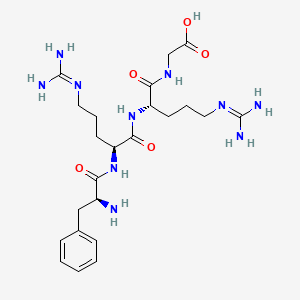
Antitumor agent-77
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor agent-77 is a compound known for its potent anticancer properties. It inhibits the growth and migration of cancer cells by targeting specific molecular pathways. This compound has shown promise in preclinical studies for its ability to induce cell death in various cancer cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-77 involves multiple steps, including the formation of key intermediates and final coupling reactions. The exact synthetic route can vary, but typically involves:
Formation of intermediates: Using reagents such as trifluoroacetic acid and platinum-based catalysts.
Coupling reactions: These are carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve consistent and high-quality production. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also modify the compound, potentially affecting its efficacy.
Substitution: Various substitution reactions can be performed to introduce different functional groups, enhancing its anticancer properties.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with enhanced anticancer properties .
Aplicaciones Científicas De Investigación
Antitumor agent-77 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, such as apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for various cancers, including lung, breast, and colon cancers.
Industry: Utilized in the development of new anticancer drugs and formulations
Mecanismo De Acción
Antitumor agent-77 exerts its effects by activating the intrinsic apoptotic pathway in tumor cells. This involves the activation of proteins such as Bax, Bcl-2, and caspase-3, leading to programmed cell death. Additionally, it inhibits the enzyme GPx-4 and enhances COX2-induced ferroptosis, a form of cell death characterized by iron-dependent lipid peroxidation .
Comparación Con Compuestos Similares
Carboplatin: Another platinum-based anticancer agent with a different mechanism of action.
Oxaliplatin: Similar in structure but with distinct pharmacokinetic properties.
Cisplatin: A widely used platinum-based drug with a different spectrum of activity.
Uniqueness of Antitumor Agent-77: this compound is unique due to its dual mechanism of action, involving both apoptosis and ferroptosis. This dual action enhances its anticancer efficacy and may reduce the likelihood of resistance development compared to other platinum-based drugs .
Propiedades
Fórmula molecular |
C7H11F3N2O5Pt |
|---|---|
Peso molecular |
455.25 g/mol |
Nombre IUPAC |
azanide;3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylic acid;platinum(2+) |
InChI |
InChI=1S/C7H7F3O5.2H2N.Pt/c8-7(9,10)6(15)1-5(2-6,3(11)12)4(13)14;;;/h15H,1-2H2,(H,11,12)(H,13,14);2*1H2;/q;2*-1;+2 |
Clave InChI |
KXQSKXDVONWKOR-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(C(F)(F)F)O)(C(=O)O)C(=O)O.[NH2-].[NH2-].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




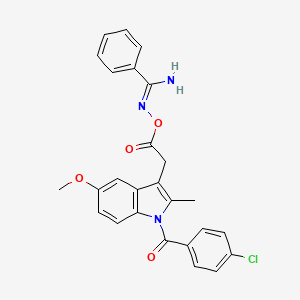
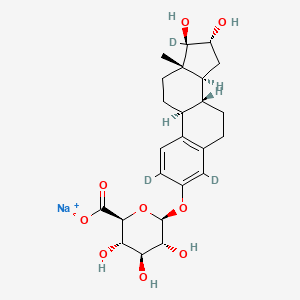
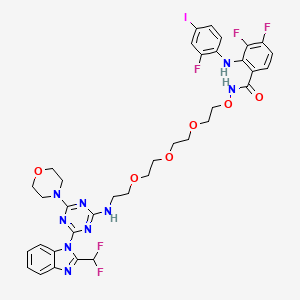
![[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea](/img/structure/B12409814.png)


![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12409848.png)

![benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)
